molecular formula C9H5BrF3N3 B14772180 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B14772180
M. Wt: 292.06 g/mol
InChI Key: IBKZZOOQLVTPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyrazole ring and a pyridine ring. One common method involves the bromination of a pyrazole precursor followed by coupling with a trifluoromethyl-substituted pyridine under controlled conditions. The reaction may require the use of catalysts such as palladium or rhodium to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or rhodium are often used to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.

    Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make the compound particularly valuable in the development of advanced materials and pharmaceutical agents.

Properties

Molecular Formula

C9H5BrF3N3

Molecular Weight

292.06 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H5BrF3N3/c10-7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H

InChI Key

IBKZZOOQLVTPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.